molecular formula C13H12N2O5 B8387901 2-(3-Acetyl-6-(methoxycarbonyl)-1H-indazol-1-yl)acetic acid

2-(3-Acetyl-6-(methoxycarbonyl)-1H-indazol-1-yl)acetic acid

Cat. No. B8387901
M. Wt: 276.24 g/mol
InChI Key: VTAKCPZHRABOFD-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

The title compound was prepared from methyl 3-acetyl-1-(2-tert-butoxy-2-oxoethyl)-1H-indazole-6-carboxylate in a similar manner as described in step C of Scheme A13 for the preparation of (3-acetyl-5-trifluoromethoxy-indol-1-yl)acetic acid. MS: 277 [M+H]+; tR (HPLC conditions k): 2.95 min.
Name
methyl 3-acetyl-1-(2-tert-butoxy-2-oxoethyl)-1H-indazole-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3-acetyl-5-trifluoromethoxy-indol-1-yl)acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:12]2[C:7](=[CH:8][C:9]([C:13]([O:15][CH3:16])=[O:14])=[CH:10][CH:11]=2)[N:6]([CH2:17][C:18]([O:20]C(C)(C)C)=[O:19])[N:5]=1)(=[O:3])[CH3:2].C(C1C2C(=CC=C(OC(F)(F)F)C=2)N(CC(O)=O)C=1)(=O)C>>[C:1]([C:4]1[C:12]2[C:7](=[CH:8][C:9]([C:13]([O:15][CH3:16])=[O:14])=[CH:10][CH:11]=2)[N:6]([CH2:17][C:18]([OH:20])=[O:19])[N:5]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
methyl 3-acetyl-1-(2-tert-butoxy-2-oxoethyl)-1H-indazole-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=NN(C2=CC(=CC=C12)C(=O)OC)CC(=O)OC(C)(C)C
Step Two
Name
(3-acetyl-5-trifluoromethoxy-indol-1-yl)acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CN(C2=CC=C(C=C12)OC(F)(F)F)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2.95 min.
Duration
2.95 min

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=NN(C2=CC(=CC=C12)C(=O)OC)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.